![molecular formula C11H16ClN3O3 B2380651 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 734535-44-5](/img/structure/B2380651.png)
6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
The compound “6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Chemical Reactions Analysis
Pyrimidine derivatives, like the compound , can undergo a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Structural Analysis and Hydrogen Bonding
The compound's structural characteristics, especially its capacity to form hydrogen bonds, are of significant interest in scientific research. For instance, a study focusing on the salt-type adduct formed between a similar compound, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, and piperidine, revealed intricate sheet structures containing 20 independent hydrogen bonds. These structures are formed through intermolecular interactions, including N-H...O and N-H...N hydrogen bonds, highlighting the compound's potential in forming complex molecular architectures (Orozco et al., 2009).
Crystal Structure and Hydrogen Bonding Patterns
Studies on the crystal structure of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, showcase the near-planar nature of the pyrimidine rings and the intricate hydrogen bonding patterns that contribute to the compound's stability. These hydrogen bonds, especially between the amino group of the tetrahydropyrimidine-2,4-dione molecule and the exocyclic O atom of an adjacent molecule, lead to the formation of inversion dimers, which are of considerable interest in the study of molecular structures (El‐Brollosy et al., 2012).
Supramolecular Assemblies
The dihydropyrimidine-2,4-(1H,3H)-dione functionality of compounds similar to the query compound has been demonstrated to be a suitable module for the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are formed through extensive hydrogen-bonding intermolecular interactions and have shown to result in both 2D and 3D networks, offering potential applications in the field of molecular engineering and design (Fonari et al., 2004).
properties
IUPAC Name |
6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTDSDSCNSIIOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
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